molecular formula C19H20N4O3S2 B2517437 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-93-0

4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2517437
CAS No.: 1004052-93-0
M. Wt: 416.51
InChI Key: BCHWWDPWEUZSEV-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a thieno[2,3-d]pyrimidine moiety

Mechanism of Action

Preparation Methods

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and amidines.

    Introduction of the benzamide moiety: This step involves the coupling of the thieno[2,3-d]pyrimidine core with a benzoyl chloride derivative under basic conditions.

    Attachment of the azepane ring: The final step involves the sulfonylation of the intermediate compound with azepane-1-sulfonyl chloride in the presence of a base to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives, particularly at the sulfonyl group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c24-18(22-17-16-9-12-27-19(16)21-13-20-17)14-5-7-15(8-6-14)28(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWWDPWEUZSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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